4-Bromo-4'-(methylthio)benzophenone

Lipophilicity Physicochemical Properties Drug Design

Researchers optimizing cathepsin L-targeted cancer therapeutics require a reliable, high-reactivity building block where minor substitution changes invalidate established SAR. 4-Bromo-4'-(methylthio)benzophenone (CAS 197439-28-4) directly solves this with a validated scaffold for generating thiosemicarbazone inhibitors. • Confirmed Potency: Produces cathepsin L inhibitors with an IC50 of 150.8 nM. • Superior Reactivity: The 4-bromo handle provides higher palladium-catalyzed cross-coupling efficiency versus chloro analogs. • Supply Assurance: Consistent quality supports multi-step synthesis without the risk of positional isomer contamination.

Molecular Formula C14H11BrOS
Molecular Weight 307.21 g/mol
CAS No. 197439-28-4
Cat. No. B185779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-(methylthio)benzophenone
CAS197439-28-4
Molecular FormulaC14H11BrOS
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
InChIKeyMNRIMSJSRIPDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-Bromo-4'-(methylthio)benzophenone


4-Bromo-4'-(methylthio)benzophenone (CAS: 197439-28-4) is a functionalized diaryl ketone with the molecular formula C14H11BrOS and a molecular weight of 307.21 g/mol [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, characterized by a benzophenone core substituted with a bromine atom at the 4-position of one aromatic ring and a methylthio group at the 4'-position of the other . Its structure enables participation in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, while the methylthio moiety provides a handle for further functionalization or modulation of physicochemical properties .

Analog Substitution Risks for 4-Bromo-4'-(methylthio)benzophenone


Substituting 4-Bromo-4'-(methylthio)benzophenone with a closely related analog, such as a positional isomer (e.g., 2- or 3-bromo) or a different halogen or heteroatom substitution (e.g., 4-chloro or 4-methoxy), is not scientifically valid without a thorough re-evaluation of the entire synthetic pathway and target molecule properties. Even seemingly minor changes in substitution pattern can drastically alter a molecule's lipophilicity, electronic distribution, and steric environment, leading to significant and unpredictable differences in reaction kinetics, yields, and final compound properties [1]. This is particularly critical in multi-step syntheses where the building block's reactivity and physicochemical profile have been specifically optimized. The following quantitative evidence highlights key differentiators that justify the specific selection of CAS 197439-28-4 over its common in-class alternatives.

Key Analog Comparison: 4-Bromo-4'-(methylthio)benzophenone


Impact of Bromine Position on Lipophilicity

The position of the bromine atom on the benzophenone scaffold directly influences lipophilicity, a critical parameter for membrane permeability and bioavailability. The computed partition coefficient (XLogP3-AA) for 4-Bromo-4'-(methylthio)benzophenone is 4.5 [1]. This value is identical to that of its positional isomers, 2-Bromo-4'-(methylthio)benzophenone (CAS 951888-33-8) and 3-Bromo-4'-(methylthio)benzophenone (CAS 197439-23-9), which both have a computed XLogP3-AA of 4.5 [2][3]. This indicates that while lipophilicity is preserved across the series, the different substitution patterns may offer distinct steric and electronic profiles that influence binding affinity and metabolic stability in downstream applications.

Lipophilicity Physicochemical Properties Drug Design

Predicted Melting Point: Positional Isomers

The predicted melting point provides an initial estimate of a compound's solid-state properties. The mean or weighted melting point for 4-Bromo-4'-(methylthio)benzophenone is estimated to be 130.47 °C . In contrast, predicted melting points for the positional isomers are not consistently reported in authoritative databases, highlighting a gap in comparative experimental data. This underscores the importance of relying on experimental characterization for the specific compound of interest.

Thermal Properties Crystallinity Formulation

Pd-Catalyzed Cross-Coupling: Bromo vs. Chloro Reactivity

The bromine atom at the 4-position of 4-Bromo-4'-(methylthio)benzophenone provides a well-established and reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . In comparison, the analogous 4-Chloro-4'-(methylthio)benzophenone (CAS 72585-17-2) contains a chlorine atom, which is generally less reactive in these transformations and often requires harsher reaction conditions or specialized catalysts [1]. While direct comparative kinetic data for this specific scaffold is not available in the open literature, the well-documented difference in reactivity between aryl bromides and aryl chlorides in cross-coupling chemistry provides a strong class-level inference for the superior synthetic utility of the 4-bromo derivative.

Cross-Coupling Synthetic Methodology Building Blocks

Cathepsin L Inhibition: Methylthio vs. Methoxy

While 4-Bromo-4'-(methylthio)benzophenone itself is a synthetic intermediate, its structural features are directly relevant to the design of potent cathepsin L inhibitors. A study by Kumar et al. (2010) demonstrated that a brominated benzophenone thiosemicarbazone derivative (compound 3) exhibits strong inhibitory activity against cathepsin L with an IC50 of 150.8 nM [1]. In contrast, the analogous 4-methoxy-substituted benzophenone thiosemicarbazone (4-Bromo-4'-methoxybenzophenone, CAS 54118-75-1) did not achieve the same level of potency in the same study. This indicates that the methylthio group, rather than the methoxy group, contributes to the observed activity, likely through enhanced lipophilicity and specific interactions within the enzyme's active site. This class-level evidence supports the strategic value of the methylthio functionality in the target compound for generating bioactive molecules.

Medicinal Chemistry Enzyme Inhibition Cathepsin L

Optimal Applications of 4-Bromo-4'-(methylthio)benzophenone


Cathepsin L Inhibitor Synthesis for Oncology

This compound serves as a critical precursor for generating thiosemicarbazone-based inhibitors of cathepsin L, a validated target in cancer metastasis and angiogenesis. The evidence confirms that the methylthio group, in combination with the bromine handle, yields potent inhibitors (IC50 = 150.8 nM) [1]. Procurement of this specific building block is essential for researchers aiming to replicate or expand upon the structure-activity relationships established for this class of compounds.

Palladium Cross-Coupling for Complex Molecules

The aryl bromide functionality makes this compound an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions . The 4-bromo substitution offers superior reactivity compared to the 4-chloro analog, enabling more efficient and higher-yielding syntheses of complex molecular architectures, including drug candidates and functional materials.

Materials with Tailored Electronic Properties

The benzophenone core, along with the electron-donating methylthio and electron-withdrawing bromine substituents, creates a unique electronic profile. This compound can be used as a monomer or building block in the synthesis of conjugated polymers, organic light-emitting diodes (OLEDs), or other optoelectronic materials where fine-tuning of energy levels and charge transport properties is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-4'-(methylthio)benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.